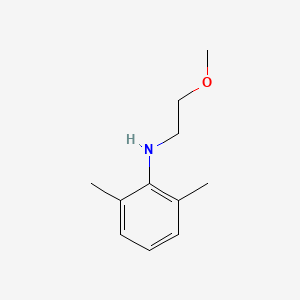

N-(2-Methoxyethyl)-2,6-xylidine

Description

Structure

3D Structure

Properties

CAS No. |

50563-55-8 |

|---|---|

Molecular Formula |

C11H17NO |

Molecular Weight |

179.26 g/mol |

IUPAC Name |

N-(2-methoxyethyl)-2,6-dimethylaniline |

InChI |

InChI=1S/C11H17NO/c1-9-5-4-6-10(2)11(9)12-7-8-13-3/h4-6,12H,7-8H2,1-3H3 |

InChI Key |

OTKGPBKVICJCOU-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)NCCOC |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NCCOC |

Other CAS No. |

50563-55-8 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Methoxyethyl 2,6 Xylidine

Established Reaction Pathways for N-Alkylation of Anilines

The N-alkylation of anilines is a fundamental transformation in organic chemistry. For a sterically hindered substrate like 2,6-xylidine, direct alkylation with alkyl halides can be slow and may require harsh conditions, leading to undesirable side products. More sophisticated and selective methods are generally preferred.

Catalyzed Amination of Aromatic Precursors

Catalyzed amination represents a direct and atom-economical approach to forming C-N bonds. These reactions typically involve the coupling of an amine with an alcohol or a derivative, facilitated by a metal catalyst, often proceeding through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. In this process, the catalyst temporarily "borrows" hydrogen from an alcohol to oxidize it to an aldehyde. The aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the N-alkylated amine, regenerating the catalyst. The only byproduct in this elegant process is water.

One documented synthesis of N-(2-Methoxyethyl)-2,6-xylidine (referred to as N-(2-methoxyethyl)-2,6-dimethylaniline) involves the reaction of 2,6-dimethyl-cyclohex-2-en-1-one with 2-methoxyethylamine (B85606) in the presence of a palladium on charcoal (5% Pd/C) catalyst. The reaction is conducted in toluene at 180°C under a starting pressure of 17 bars for 10 hours, albeit with a modest yield of 13%.

While data specific to the N-alkylation of 2,6-xylidine with 2-methoxyethanol is scarce, extensive research on analogous systems provides insight. For instance, the N-alkylation of various anilines with alcohols has been successfully achieved using catalysts based on noble metals like Iridium (Ir), Ruthenium (Ru), and Palladium (Pd), as well as more abundant, non-noble metals like Manganese (Mn), Copper (Cu), and Titanium (Ti). nih.govresearchgate.netnih.gov Iridium(I) complexes with N-heterocyclic carbene (NHC) ligands, for example, have shown high efficiency in catalyzing the N-alkylation of anilines with a range of alcohols. rsc.org Similarly, manganese pincer complexes have been employed for the selective monoalkylation of anilines with both aromatic and aliphatic alcohols under relatively mild conditions (80–100 °C). nih.gov

A patent describing the synthesis of the related compound, N-(2-propoxyethyl)-2',6'-diethylaniline, highlights the reaction of 2,6-diethylaniline with 1-propoxy-2-bromoethane. This method, however, required a 2:1 molar ratio of the aniline (B41778) to the alkylating agent, high temperatures, and long reaction times under reduced pressure, and still resulted in the formation of significant amounts of the N,N-bis(2-propoxyethyl) byproduct. google.com This underscores the challenge of achieving mono-selectivity in these reactions.

Reductive Amination Approaches

Reductive amination is a powerful and widely used method for the synthesis of amines. This two-step, often one-pot, process involves the initial reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate. This intermediate is then reduced in situ to the corresponding amine. This method is highly versatile due to the wide availability of carbonyl compounds and the variety of reducing agents that can be employed.

For the synthesis of this compound, the logical precursors for a reductive amination pathway would be 2,6-xylidine and 2-methoxyacetaldehyde.

The reaction proceeds via the formation of an iminium ion intermediate from the condensation of 2,6-xylidine and 2-methoxyacetaldehyde, which is then reduced to the target secondary amine. A variety of reducing agents can be used, with common choices including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation. The choice of reductant is crucial; for instance, NaBH(OAc)₃ is often favored for its mildness and tolerance of acidic conditions which can help to catalyze imine formation.

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

The efficiency, selectivity, and yield of N-alkylation reactions are highly dependent on the reaction conditions. Key parameters that are typically optimized include the choice of solvent, reaction temperature, and pressure.

Influence of Solvent Systems on Reaction Efficiency

The solvent can play a multitude of roles in a chemical reaction: it dissolves reactants, influences reaction rates and equilibria, and can affect the stability of reactants, intermediates, and catalysts. In the context of N-alkylation of anilines, both polar and non-polar aprotic solvents are commonly employed.

For catalyzed amination reactions, solvents like toluene, xylene, or dioxane are often used, as they are relatively inert and can facilitate the removal of water byproduct through azeotropic distillation, thereby driving the equilibrium towards product formation. In the documented synthesis of this compound, toluene was used as the solvent. In other systems, such as the manganese-catalyzed N-alkylation of anilines, toluene was also found to be the optimal solvent. nih.gov

Interestingly, there is a growing trend towards using more environmentally benign solvents. Water has been explored as a medium for selective N-alkylation reactions, offering significant environmental and economic benefits. figshare.com For reductive aminations, polar protic solvents like methanol or ethanol are frequently used as they can dissolve the amine, carbonyl compound, and often the borohydride reducing agent.

The effect of different solvents on the yield of N-alkylation of anilines is demonstrated in the table below, based on data from analogous reactions.

Table 1: Effect of Solvent on the Yield of N-Alkylation of Aniline with Benzyl Alcohol Catalyzed by a Manganese Pincer Complex

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | Toluene | 95 |

| 2 | Dioxane | 89 |

| 3 | THF | 75 |

| 4 | Mesitylene | 91 |

Data derived from studies on analogous manganese-catalyzed N-alkylation reactions. nih.gov

Temperature and Pressure Effects on Product Formation

Temperature is a critical parameter in controlling reaction rates and selectivity. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts through decomposition or side reactions. For catalyzed amination reactions proceeding via the borrowing hydrogen mechanism, temperatures are typically elevated, often in the range of 80-180°C, to facilitate the initial dehydrogenation of the alcohol. nih.govnih.gov The synthesis of this compound was performed at a high temperature of 180°C.

Pressure is another important variable, particularly for reactions involving gaseous reagents or proceeding in the vapor phase. In the synthesis of the precursor 2,6-xylidine from 2,6-dimethylphenol (B121312) and ammonia over an aluminum oxide catalyst, both temperature and pressure are crucial for achieving high yield and selectivity. The optimal temperature range for this process is 360° to 460°C, with pressures ranging from 70 to 250 bars. Maintaining these conditions is key to minimizing the formation of isomeric xylidines and other byproducts.

The table below illustrates the impact of temperature and pressure on the composition of the product mixture in the synthesis of 2,6-xylidine.

Table 2: Influence of Temperature and Pressure on the Amination of 2,6-Dimethylphenol

| Temperature (°C) | Pressure (bar) | 2,6-Xylidine (%) | 2,6-Dimethylphenol (%) | Other Byproducts (%) |

|---|---|---|---|---|

| 400 | 190 | 92.3 | 1.8 | 5.9 |

| 400 | 160 | 93.6 | 0.2 | 6.2 |

| 400 | 130 | 89.1 | 0.3 | 10.6 |

| 380 | 70 | 39.4 | 3.2 | 57.4 |

Data derived from a patented process for 2,6-xylidine synthesis.

Development of Advanced Catalytic Systems

The development of highly active and selective catalysts is paramount for the efficient synthesis of sterically hindered anilines like this compound. Research has moved from traditional catalysts towards sophisticated systems based on transition metal complexes with tailored ligands.

Recent advancements have focused on:

Non-Noble Metal Catalysts: While precious metals like iridium, ruthenium, and palladium show excellent activity, their high cost and low abundance have driven research towards catalysts based on earth-abundant metals such as iron, copper, and manganese. nih.govresearchgate.net Manganese pincer complexes, for example, have proven to be highly effective and selective for the N-monoalkylation of anilines with alcohols. nih.gov

N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have become prominent in catalysis due to the strong σ-donor properties that form stable bonds with metal centers, leading to robust and highly active catalysts. Iridium(I) and Ruthenium(II) complexes bearing nitrile-substituted NHC ligands have been successfully applied to the N-alkylation of a wide range of aniline derivatives. nih.gov These catalysts often exhibit superior performance compared to their phosphine-ligated counterparts.

Heterogeneous Catalysts: To simplify product purification and enable catalyst recycling, significant effort has been dedicated to developing solid-phase catalysts. Acidic zeolites, for instance, have been used for the selective N-alkylation of aniline with lower alkanols, where the pore size and shape of the zeolite can control the selectivity towards N-alkylation over C-alkylation. google.com Similarly, titanium hydroxide has been reported as a cheap, efficient, and stable heterogeneous catalyst for the N-alkylation of amines with alcohols, showing high selectivity towards secondary amines. researchgate.net

The table below summarizes the performance of various advanced catalytic systems in the N-alkylation of anilines with benzyl alcohol, providing a comparative view of their efficacy.

Table 3: Comparison of Different Catalytic Systems for N-Alkylation of Aniline with Benzyl Alcohol

| Catalyst System | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Nitrile-NHC-Ir(III) Complex | KOtBu | 120 | 24 | 93 |

| Mn-PNP Pincer Complex | KOtBu | 80 | 24 | 95 |

| Titanium Hydroxide (rehydrated) | None | 160 | 12 | >99 |

| Pd/TiO₂ (photocatalytic) | None | Room Temp | 24 | 91 |

Data compiled from various studies on N-alkylation of anilines. nih.govresearchgate.netnih.govchemrxiv.org

These advanced catalytic systems offer promising avenues for developing a more efficient, selective, and sustainable synthesis of this compound, addressing the challenges posed by the steric hindrance of the 2,6-disubstituted aniline core.

Homogeneous Catalysis in this compound Synthesis

Homogeneous catalysis offers a powerful tool for the synthesis of this compound, providing high selectivity and activity under mild reaction conditions. The primary route involves the N-alkylation of 2,6-xylidine with a suitable 2-methoxyethylating agent. Transition metal complexes, particularly those of ruthenium and iridium, have shown significant promise in catalyzing such transformations.

The general mechanism for this reaction often involves a "borrowing hydrogen" or "hydrogen autotransfer" process. In this pathway, the alcohol is first dehydrogenated by the metal catalyst to form an aldehyde intermediate. This aldehyde then undergoes a condensation reaction with the amine (2,6-xylidine) to form an imine. Subsequently, the metal hydride species, formed during the initial dehydrogenation step, reduces the imine to the desired N-alkylated product, this compound. This process is highly atom-economical as the only byproduct is water.

Ruthenium-based catalysts, such as those derived from RuCl2(p-cymene)]2 in combination with phosphine ligands, have been effectively employed for the N-alkylation of anilines with alcohols. While specific data for the reaction with 2,6-xylidine and 2-methoxyethanol is not extensively published, analogous systems provide insight into typical reaction parameters.

Table 1: Representative Homogeneous Catalysis for N-Alkylation of Anilines

| Catalyst System | Amine | Alcohol | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| [RuCl2(p-cymene)]2 / dppf | Aniline | Benzyl alcohol | K2CO3 | p-Xylene | 140 | 95 |

Note: This table presents data for analogous reactions to illustrate the potential of these catalyst systems for the synthesis of this compound.

Iridium-catalyzed reactions, often utilizing complexes with P,N-ligands, have also demonstrated high efficiency for the selective monoalkylation of aromatic amines with alcohols under mild conditions. nih.gov These catalysts can achieve excellent yields at temperatures as low as 70°C with catalyst loadings of 0.1 mol%. nih.gov

Another significant homogeneous catalytic method is the Buchwald-Hartwig amination. atlanchimpharma.comwikipedia.org This palladium-catalyzed cross-coupling reaction typically involves an aryl halide or triflate and an amine. For the synthesis of this compound, this could involve the reaction of 2,6-dichloro- or dibromoxylene with 2-methoxyethylamine or the reaction of 2,6-xylidine with a 2-methoxyethyl halide. The choice of phosphine ligand is crucial for the success of this reaction, with sterically hindered biaryl phosphine ligands often providing the best results. rsc.org

Heterogeneous Catalysis for Sustainable Production

Heterogeneous catalysis presents a more sustainable and industrially viable approach to the synthesis of this compound, primarily due to the ease of catalyst separation and recycling. The most common method involves the reaction of 2,6-xylidine with a suitable precursor in the presence of a solid catalyst.

One documented method for the synthesis of N-(2-methoxyethyl)-2,6-dimethylaniline involves the reaction of 2,6-dimethyl-cyclohex-2-en-1-one with 2-methoxyethylamine in the presence of palladium on charcoal (5% Pd/C). This reaction is carried out in toluene at 180°C under a pressure of 17 bars (7 bars propylene and 10 bars nitrogen) for 10 hours. While this method directly produces the target molecule, the reported yield is relatively low at 13%.

Table 2: Heterogeneous Catalysis for the Synthesis of this compound

| Reactants | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Time (h) | Yield (%) |

|---|

The reusability of heterogeneous catalysts is a key advantage for sustainable production. Palladium on charcoal, for instance, can often be recovered by simple filtration and reused multiple times with minimal loss of activity. organic-chemistry.orgthieme-connect.com Research into other heterogeneous catalysts for the N-alkylation of anilines has explored the use of supported nickel and cobalt nanoparticles. nih.govresearchgate.netacs.org These non-precious metal catalysts offer a more cost-effective alternative to palladium. For example, nickel nanoparticles supported on θ-Al2O3 have been shown to be effective for the alkylation of anilines with various alcohols under additive-free conditions. acs.org The stability of these catalysts allows for multiple reaction cycles without a significant decrease in performance. nih.gov

Scalable Synthetic Protocols and Industrial Applications

The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates the development of scalable and efficient synthetic protocols. Continuous flow chemistry and process intensification strategies are at the forefront of these efforts, offering significant advantages over traditional batch processing.

Continuous Flow Reactor Design for Large-Scale Production

Continuous flow reactors, particularly packed-bed reactors (PBRs), are well-suited for large-scale production involving heterogeneous catalysts. In a typical setup for the synthesis of this compound, a solution of the reactants (e.g., 2,6-xylidine and a 2-methoxyethylating agent) would be continuously pumped through a heated tube or column packed with a solid catalyst.

The design of the reactor is critical for optimizing performance. Key design parameters include:

Reactor Dimensions: The length and diameter of the reactor influence the residence time and the pressure drop across the catalyst bed.

Catalyst Packing: The size and shape of the catalyst particles, as well as the packing density, affect the flow distribution and mass transfer within the reactor.

Heat Management: Efficient heat exchange is crucial for maintaining a uniform temperature profile, which is essential for controlling reaction selectivity and preventing catalyst deactivation.

The use of continuous flow systems offers several advantages over batch reactors, including improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for higher throughput and more consistent product quality.

Process Intensification Strategies

Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. aiche.org In the context of this compound synthesis, several strategies can be employed:

Multifunctional Reactors: Combining reaction and separation in a single unit, such as a reactive distillation column, can significantly reduce capital and operating costs.

Use of Alternative Energy Sources: Microwave irradiation or ultrasonic mixing can enhance reaction rates and reduce reaction times. rsc.org

Solvent Minimization or Replacement: The use of greener solvents or solvent-free conditions can reduce the environmental impact of the process.

A techno-economic analysis is crucial for evaluating the feasibility of implementing these advanced technologies. While continuous manufacturing and process intensification often require a higher initial capital investment, the long-term benefits in terms of reduced operating costs, increased efficiency, and improved safety can make them economically advantageous over traditional batch processes. ed.ac.uknih.gov

Chemical Reactivity and Mechanistic Investigations of N 2 Methoxyethyl 2,6 Xylidine

Elucidation of Reaction Mechanisms

The reaction mechanisms involving N-(2-Methoxyethyl)-2,6-xylidine are dictated by the electronic and steric properties of the amine and the substituted benzene (B151609) ring.

The primary site of nucleophilic reactivity in this compound is the nitrogen atom of the amine group. The lone pair of electrons on the nitrogen allows it to react with various electrophiles. However, this reactivity is sterically hindered by the two ortho-methyl groups on the aromatic ring and the adjacent methoxyethyl group. This steric crowding makes it less reactive than aniline (B41778) but still capable of participating in reactions such as acylation and alkylation.

Electrophilic aromatic substitution on the benzene ring is strongly influenced by the N-(2-methoxyethyl)amino group, which is a powerful activating group and an ortho-, para-director. However, since both ortho positions are blocked by methyl groups, electrophilic attack is directed primarily to the para position. The significant steric hindrance can necessitate more forceful reaction conditions compared to less substituted anilines.

The transformation of this compound can proceed through radical pathways, particularly under oxidative conditions. The parent compound, 2,6-xylidine, is known to undergo metabolic activation to reactive intermediates. ca.gov This process often involves the formation of nitrogen-centered radicals.

Metabolic studies on analogous primary arylamines show they can be metabolized to reactive arylhydroxylamines. ca.gov These hydroxylamines can undergo further one-electron oxidation to form nitroxide radicals. nih.gov It is proposed that the genotoxicity of 2,6-xylidine is dependent on its metabolism to N-(2,6-dimethylphenyl)hydroxylamine (DMHA), which can be converted to a highly reactive nitrenium ion. researchgate.netnih.gov This electrophilic species can then react with biological macromolecules. researchgate.net While these pathways are described for the primary amine, similar radical intermediates can be postulated for N-substituted derivatives under appropriate oxidative conditions.

Functional Group Transformations and Derivatization Reactions

The functional groups of this compound—the aromatic amine and the methoxyethyl group—can be selectively transformed to create a variety of derivatives.

The oxidation of the 2,6-xylidine moiety has been studied, providing insight into the likely products from this compound. The chemical oxidation of 2,6-dimethylaniline (B139824) using the Fenton process (hydrogen peroxide and ferrous ions) has been shown to yield a variety of products through radical-mediated pathways. nih.gov Under these conditions, an efficiency of 70% for the removal of 2,6-dimethylaniline was achieved. nih.gov

The initial steps can involve hydroxylation of the aromatic ring or oxidation at the nitrogen atom. Characterization of the reaction mixture has identified several key intermediates and final products. nih.gov

Oxidation Products of the 2,6-Dimethylaniline Moiety in a Fenton Process

| Product Name | Chemical Formula | Role/Type |

|---|---|---|

| 2,6-Dimethylphenol (B121312) | C₈H₁₀O | Ring Hydroxylation Product |

| 2,6-Dimethylnitrobenzene | C₈H₉NO₂ | N-Oxidation Product |

| 2,6-Dimethylbenzoquinone | C₈H₈O₂ | Ring Oxidation Product |

| Maleic Acid | C₄H₄O₄ | Ring Cleavage Product |

| Acetic Acid | C₂H₄O₂ | Ring Cleavage Product |

| Formic Acid | CH₂O₂ | Ring Cleavage Product |

| Oxalic Acid | C₂H₂O₄ | Ring Cleavage Product |

Data sourced from a study on the chemical oxidation of 2,6-dimethylaniline. nih.gov

The aromatic amine group in this compound is already in a reduced state. Therefore, reductive transformations typically refer to the reduction of products derived from its oxidation (such as nitro or nitroso compounds) back to the amine, or the hydrogenation of the aromatic ring itself.

The synthesis of 2,6-xylidine often involves the reduction of 2,6-dimethylnitrobenzene. wikipedia.orgsciencemadness.org This highlights a key reductive transformation related to the core structure. Common methods for this type of nitro-to-amine reduction include catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) or chemical reduction using reagents like tin or iron in acidic media. Ring hydrogenation to form N-(2-methoxyethyl)-2,6-dimethylcyclohexylamine would require more forcing conditions, such as high-pressure hydrogenation with a rhodium or ruthenium catalyst.

The methoxyethyl group offers sites for further derivatization, primarily through cleavage of the ether bond. Ethers are generally stable but can be cleaved by strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI).

This reaction typically proceeds via a nucleophilic substitution mechanism (Sₙ1 or Sₙ2). Protonation of the ether oxygen makes it a good leaving group (an alcohol). A halide ion then attacks one of the adjacent carbon atoms. In the case of this compound, reaction with HBr would likely yield N-(2-hydroxyethyl)-2,6-xylidine and bromomethane, as the halide preferentially attacks the less sterically hindered methyl group.

Typical Conditions for Ether Cleavage

| Reagent | Conditions | Products | Mechanism |

|---|---|---|---|

| HBr (concentrated) | Heat (reflux) | N-(2-hydroxyethyl)-2,6-xylidine + Bromomethane | Sₙ2 |

| HI (concentrated) | Heat (reflux) | N-(2-hydroxyethyl)-2,6-xylidine + Iodomethane | Sₙ2 |

Kinetic and Thermodynamic Studies of Chemical Transformations

A thorough investigation into the kinetic and thermodynamic aspects of chemical transformations involving this compound is largely absent from current scientific publications.

Specific studies determining the reaction rates and identifying the rate-limiting steps for the formation or subsequent reactions of this compound have not been found. General mechanistic studies on the N-alkylation of anilines suggest that the rate can be influenced by factors such as the nature of the alkylating agent, the solvent, and the presence of catalysts. For related reactions, the rate-determining step can vary, sometimes involving the initial nucleophilic attack of the amine or the departure of a leaving group. However, without specific experimental data for this compound, these remain theoretical considerations.

Similarly, there is no specific information regarding equilibrium constants or other thermodynamic parameters for reversible reactions involving this compound. The formation of this compound through N-alkylation is generally considered to be thermodynamically favorable, but quantitative data on the position of equilibrium under various conditions are not documented.

Stability and Degradation Pathways Under Various Chemical Conditions

Detailed assessments of the stability of this compound under different chemical environments and its degradation pathways are not well-documented.

No specific studies on the hydrolytic stability of this compound were identified. Generally, the ether linkage within the methoxyethyl group is expected to be relatively stable to hydrolysis under neutral conditions. However, under strong acidic or basic conditions, cleavage of the ether bond could potentially occur, though no empirical data confirming this for the target compound is available. The N-C bond connecting the methoxyethyl group to the aniline nitrogen could also be subject to cleavage under certain conditions, but again, specific studies are lacking.

There is a notable absence of research on the photolytic and thermal degradation of this compound. While studies on the photochemistry of aniline and its derivatives indicate that they can undergo photodegradation, the specific products and mechanisms for this compound have not been investigated. Similarly, information on its thermal stability, decomposition temperature, and the nature of the resulting degradation products is not available in the public domain. The parent compound, 2,6-xylidine, is known to be a degradation product of certain larger molecules, but this does not provide direct insight into the degradation of its N-methoxyethyl derivative.

In-Silico Analysis of this compound Remains Largely Unexplored

A comprehensive review of scientific literature reveals a significant gap in the theoretical and computational chemistry studies of the chemical compound this compound. Despite its structural relationship to the well-studied molecule 2,6-xylidine (2,6-dimethylaniline), dedicated in-silico investigations into the electronic structure, conformational landscape, and reaction mechanisms of this compound are notably absent from publicly available research.

This scarcity of data prevents a detailed analysis as outlined, which would typically involve sophisticated computational methods to predict the molecule's behavior and properties at an atomic level. Such studies are crucial for understanding a compound's reactivity, stability, and potential interactions with other molecules, which in turn can inform its applications in various fields, including materials science and medicinal chemistry.

While extensive research, including toxicological and carcinogenicity studies, has been conducted on the parent compound, 2,6-xylidine, these findings cannot be directly extrapolated to its N-substituted derivative, this compound. nih.govnih.govwho.intca.govnih.gov The addition of the 2-methoxyethyl group to the nitrogen atom introduces significant changes to the molecule's steric and electronic properties, which would fundamentally alter its behavior.

Theoretical and computational chemistry provides powerful tools to probe these differences. Methodologies such as Density Functional Theory (DFT) are commonly employed to investigate electronic structure and predict reactivity. nih.govnih.gov High-accuracy energetic information can be obtained through ab initio methods, which are based on first principles of quantum mechanics. mdpi.com Furthermore, conformational analysis and molecular dynamics simulations offer insights into the molecule's three-dimensional structure, flexibility, and the influence of its environment, such as solvents, on its dynamic behavior. mdpi.comnih.govnih.govmdpi.com

The elucidation of reaction mechanisms through computational means is another critical area of study, providing a detailed, step-by-step understanding of how a molecule participates in chemical transformations.

Unfortunately, a thorough search of scientific databases and computational chemistry literature yielded no specific studies applying these methods to this compound. The available information is largely limited to basic identifiers and properties found in chemical databases. nist.govnist.govnih.gov There is a single entry in the PubChem database for a more complex, related molecule, N-[2-(2-Methoxyethoxy)benzyl]-2,6-dimethylaniline, but this does not provide the specific data required for an in-depth theoretical analysis of this compound. nih.gov

The absence of such fundamental computational research on this compound highlights a significant knowledge gap. Future theoretical and computational studies are necessary to build a foundational understanding of this compound's chemical and physical properties. Such research would be invaluable for any future experimental work and for assessing its potential applications and interactions.

Theoretical and Computational Chemistry Studies on N 2 Methoxyethyl 2,6 Xylidine

Computational Elucidation of Reaction Mechanisms

Transition State Identification and Energy Barrier Calculations

The study of a chemical reaction's mechanism and kinetics is fundamentally reliant on the characterization of its transition state (TS) and the calculation of the associated energy barrier (activation energy). The transition state represents the highest energy point along the lowest energy path from reactants to products.

Transition State Identification: For a reaction involving N-(2-Methoxyethyl)-2,6-xylidine, such as N-alkylation or electrophilic aromatic substitution, computational methods like Density Functional Theory (DFT) are employed to locate the transition state geometry. This is achieved by searching for a first-order saddle point on the potential energy surface, which is a stationary point with exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Barrier Calculations: Once the transition state geometry is optimized, its energy, along with the energies of the reactants and products, is calculated. The energy barrier is the difference in energy between the transition state and the reactants. This value is a critical determinant of the reaction rate.

Illustrative Data Table for a Hypothetical Reaction:

| Reaction | Reactants | Transition State (TS) | Products | Energy Barrier (kcal/mol) |

|---|---|---|---|---|

| N-Alkylation | This compound + CH3I | [C17H22INO]‡ | N-methyl-N-(2-methoxyethyl)-2,6-xylidinium iodide | 22.5 |

| Electrophilic Aromatic Substitution (para-bromination) | This compound + Br2 | [C16H20Br2NO]‡ | 4-bromo-N-(2-methoxyethyl)-2,6-xylidine + HBr | 15.8 |

Reaction Coordinate Mapping for Complex Transformations

For more complex reactions, simply identifying the reactants, products, and a single transition state may not be sufficient. Reaction coordinate mapping, also known as Intrinsic Reaction Coordinate (IRC) calculations, provides a detailed view of the minimum energy path connecting the transition state to the reactants and products.

This analysis is crucial for:

Verifying the Transition State: An IRC calculation confirms that the identified transition state correctly connects the desired reactants and products.

Identifying Intermediates: The reaction path may reveal the presence of short-lived intermediates that are not experimentally observable.

Understanding Reaction Dynamics: The shape of the reaction path provides insights into the dynamics of the chemical transformation.

For this compound, this could be particularly insightful for multi-step reactions, such as those involving rearrangements or the formation of multiple products.

Quantitative Structure-Reactivity Relationship (QSRR) Analysis

QSRR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity.

Predictive Models for Chemical Behavior

For a class of compounds like substituted anilines, QSRR models can be developed to predict their reactivity in various reactions. These models are typically built using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) regression. The goal is to create an equation that relates one or more molecular descriptors to a measure of reactivity, such as a reaction rate constant or an equilibrium constant.

A general form of a QSRR equation is:

Reactivity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D₁, D₂, ..., Dₙ are the molecular descriptors and c₀, c₁, c₂, ..., cₙ are the regression coefficients.

For this compound and its analogs, a QSRR model could predict, for example, their efficacy in a particular synthetic application based on their structural features.

Descriptors for Modulating Reactivity

The selection of appropriate molecular descriptors is the most critical step in QSRR analysis. These descriptors quantify various aspects of the molecule's structure and electronic properties. For aniline (B41778) derivatives like this compound, relevant descriptors often fall into the following categories:

Electronic Descriptors: These describe the electron distribution in the molecule. Examples include:

Hammett constants (σ): Quantify the electron-donating or electron-withdrawing nature of substituents.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: Relate to the molecule's ability to donate or accept electrons.

Atomic charges: Indicate the partial charge on specific atoms, such as the nitrogen atom.

Steric Descriptors: These describe the size and shape of the molecule. Examples include:

Taft steric parameters (Es): Quantify the steric bulk of substituents.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule.

Quantum Chemical Descriptors: These are calculated using quantum mechanical methods and can provide a wide range of information about the molecule's properties.

Illustrative Data Table of Molecular Descriptors for Aniline Derivatives:

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Nitrogen Atom Partial Charge (e) | Molecular Volume (ų) |

|---|---|---|---|---|

| Aniline | -5.15 | 0.85 | -0.45 | 103.2 |

| 2,6-Xylidine | -5.01 | 0.92 | -0.48 | 135.8 |

| This compound (Representative Values) | -4.95 | 1.05 | -0.52 | 185.5 |

By understanding how these descriptors correlate with reactivity, it becomes possible to computationally screen new derivatives of this compound for desired chemical properties before undertaking their synthesis.

Advanced Analytical Methodologies for N 2 Methoxyethyl 2,6 Xylidine and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for the separation and quantification of N-(2-Methoxyethyl)-2,6-xylidine and its derivatives from complex mixtures. These techniques offer high resolution and sensitivity, making them ideal for purity assessment and the analysis of reaction products.

High-Performance Liquid Chromatography (HPLC) for Purity and Product Distribution Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound and analyzing the distribution of products in a reaction mixture. By utilizing a stationary phase with specific chemical properties and a liquid mobile phase, HPLC separates compounds based on their differential partitioning between the two phases.

A typical HPLC method for analyzing this compound and its derivatives, such as 2,6-dimethylaniline (B139824) (2,6-xylidine), involves a reversed-phase column, often a C18 column. nih.govresearchgate.net Gradient elution is commonly employed, where the composition of the mobile phase is varied over time to achieve optimal separation. For instance, a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a modifier like formic acid to improve peak shape and ionization efficiency for mass spectrometry detection, is frequently used. researchgate.net The detection of the separated compounds is typically achieved using a UV detector or, for greater sensitivity and specificity, a mass spectrometer. researchgate.netresearchgate.net

The power of HPLC lies in its ability to provide quantitative data on the purity of the main compound and the relative amounts of any impurities or byproducts present. For instance, in the analysis of related compounds like lidocaine (B1675312) and its metabolites, HPLC methods have been developed to achieve low limits of detection and quantification, demonstrating the technique's sensitivity. researchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of Related Amine Compounds

| Parameter | Condition |

| Column | C18 reversed-phase |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | Varied percentage of B over time |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 254 nm or Mass Spectrometry |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

For the analysis of volatile derivatives or impurities that may be present in samples of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. nih.gov In GC, compounds are vaporized and separated based on their boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter the mass spectrometer, which provides both molecular weight information and a unique fragmentation pattern, aiding in their identification. nist.govnih.gov

The analysis of volatile organic compounds in various matrices, including textiles and polymeric coatings, showcases the utility of GC-MS in identifying a wide range of substances. nih.govmdpi.com For instance, methods have been developed for identifying compounds like 2,6-xylidine in different samples. nih.gov The sample introduction method, such as headspace solid-phase microextraction (HS-SPME), can be optimized to enhance the detection of volatile analytes. nih.gov The NIST WebBook provides extensive mass spectral data for compounds like 2,6-xylidine, which serves as a valuable reference for identification. nist.gov

Table 2: Typical GC-MS Conditions for Volatile Amine Analysis

| Parameter | Condition |

| Column | Capillary column (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | Temperature ramp (e.g., 50 °C to 280 °C) |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

Advanced Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixtures

For the analysis of complex mixtures containing this compound and its derivatives at trace levels, advanced hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer unparalleled sensitivity and selectivity. nih.govresearchgate.net This technique combines the separation power of HPLC with the specificity of tandem mass spectrometry. In MS/MS, a specific precursor ion is selected, fragmented, and the resulting product ions are detected. This multiple reaction monitoring (MRM) approach significantly reduces background noise and allows for the accurate quantification of target analytes even in complex matrices. researchgate.netresearchgate.net

LC-MS/MS methods have been successfully developed and validated for the determination of related compounds, such as lidocaine and its metabolite 2,6-dimethylaniline, in various biological and environmental samples. researchgate.netnih.gov These methods often exhibit very low limits of detection, in the picogram per milliliter (pg/mL) range. nih.gov The specificity of LC-MS/MS is crucial for distinguishing between isomeric compounds and for confirming the identity of trace-level impurities. nih.gov

Spectroscopic Characterization for Reaction Product Analysis

Spectroscopic techniques are vital for the structural elucidation of this compound and its reaction products. These methods provide detailed information about the molecular structure, connectivity, and functional groups present in a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom in a molecule.

For a compound like this compound, ¹H NMR spectroscopy would reveal distinct signals for the aromatic protons, the methyl protons on the xylidine (B576407) ring, and the protons of the methoxyethyl group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals allow for the unambiguous assignment of the entire structure. Similarly, ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Data for the related compound 2,6-dimethylaniline hydrochloride shows characteristic shifts for the aromatic and methyl carbons. chemicalbook.comchemicalbook.com

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 6.8 - 7.2 | Multiplet |

| -OCH₂- | 3.5 - 3.7 | Triplet |

| -NCH₂- | 3.2 - 3.4 | Triplet |

| -OCH₃ | 3.3 - 3.4 | Singlet |

| Ar-CH₃ | 2.2 - 2.4 | Singlet |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a fundamental tool for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation pattern. nih.gov When a molecule is ionized in the mass spectrometer, it forms a molecular ion, which can then break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used for identification.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition. nih.gov The fragmentation pattern of this compound would likely involve cleavage of the ether bond and the bond between the nitrogen and the ethyl group. The mass spectrum of the related compound 2,6-xylidine shows a prominent molecular ion peak and characteristic fragment ions. nist.govmassbank.eudrugbank.com

Table 4: Key Mass Spectral Data for 2,6-Xylidine (a related compound)

| Ion | m/z (mass-to-charge ratio) | Relative Intensity |

| [M]+ | 121 | High |

| [M-CH₃]+ | 106 | High |

| [M-NH₂]+ | 105 | Moderate |

| [C₆H₅]+ | 77 | Moderate |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Spectroscopic methods are indispensable for the identification of functional groups and the elucidation of molecular structure. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the structural confirmation of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the specific functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the spectrum would be a composite of the vibrations from the 2,6-xylidine core and the N-linked methoxyethyl side chain.

The key distinguishing features would arise from the conversion of the primary amine (-NH₂) in 2,6-xylidine to a secondary amine (-NH-) in the target molecule, along with the introduction of an ether linkage (C-O-C). The IR spectrum of 2,6-xylidine shows characteristic symmetric and asymmetric N-H stretching bands for a primary amine. nist.govnist.gov In contrast, this compound would exhibit a single, typically weaker, N-H stretching band characteristic of a secondary amine. Additionally, a strong absorption band corresponding to the C-O-C stretching of the ether group would be a definitive feature. researchgate.net

Interactive Table 1: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | Secondary Amine | 3300-3500 | Medium-Weak | A single peak, distinguishing it from the two peaks of the 2,6-xylidine precursor. |

| C-H Stretch (Aromatic) | Aromatic Ring | 3000-3100 | Medium-Weak | Characteristic of C-H bonds on the benzene (B151609) ring. |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 2850-2970 | Medium-Strong | From the methyl and ethyl groups. |

| C=C Stretch | Aromatic Ring | 1450-1600 | Medium-Strong | Multiple bands are expected. |

| N-H Bend | Secondary Amine | 1550-1650 | Variable | Can sometimes overlap with aromatic C=C stretches. |

| C-N Stretch | Aryl Amine | 1250-1360 | Strong | Indicates the bond between the nitrogen and the aromatic ring. |

| C-O-C Stretch | Ether | 1070-1150 | Strong | A key indicator of the presence of the methoxyethyl group. |

This data is predictive, based on standard functional group absorption regions and data from related compounds like 2,6-xylidine and N-methylaniline. researchgate.netnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Interactive Table 2: Expected UV-Vis Absorption Data for this compound in Methanol

| Transition | Expected λmax (nm) | Molar Absorptivity (ε) | Notes |

| π → π | ~235 | High | Corresponds to electronic transitions within the benzene ring. |

| n → π | ~285 | Moderate | Involves the non-bonding electrons on the nitrogen atom and the aromatic π-system. |

This data is based on the reported spectrum for 2,6-xylidine. nih.govnist.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of a compound, one can calculate the electron density map and thereby determine bond lengths, bond angles, and torsional angles with very high precision.

While a specific crystal structure for this compound is not publicly available, crystal structures of the parent 2,6-xylidine and its derivatives have been reported, demonstrating the feasibility of this analysis. nih.gov For instance, the crystal structure of a related derivative, (Z)-N-(2,6-Dimethylphenyl)-1-[(2-methoxyphenyl)amino]methanimine oxide, reveals detailed conformational information, such as the dihedral angles between the various planar groups within the molecule. nih.gov

An X-ray crystallographic analysis of this compound would provide invaluable information, including:

Confirmation of Connectivity: Unambiguously confirming the chemical structure.

Molecular Conformation: Determining the preferred spatial orientation of the methoxyethyl side chain relative to the plane of the aromatic ring.

Intermolecular Interactions: Revealing how molecules pack in the solid state through forces like hydrogen bonding (involving the secondary amine) and van der Waals interactions.

Interactive Table 3: Representative Crystallographic Data Parameters

| Parameter | Description | Example Value |

| Chemical Formula | The elemental composition of the molecule. | C₁₁H₁₇NO |

| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic). | Monoclinic |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁/n). | P2₁/n |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a=7.4 Å, b=15.2 Å, c=9.1 Å, β=98° |

| Bond Length (C-N) | The distance between the aromatic carbon and the nitrogen atom. | ~1.40 Å |

| Bond Angle (C-N-C) | The angle formed by the side chain carbon, nitrogen, and aromatic carbon. | ~120° |

| Torsion Angle | The dihedral angle describing the rotation around a specific bond. | e.g., C(aryl)-N-C(ethyl)-C(ethyl) |

These values are illustrative examples based on typical data for similar organic molecules. nih.gov

Emerging Analytical Techniques for In-Situ Monitoring of Reactions

The ability to monitor chemical reactions in real-time without sample extraction is a major goal of modern process analytical chemistry. In-situ monitoring provides immediate insight into reaction kinetics, pathway, and the formation of intermediates or byproducts, enabling rapid process optimization and enhanced safety. researchgate.net

For the synthesis of this compound, which is typically formed via the N-alkylation of 2,6-xylidine, in-situ spectroscopic techniques are particularly powerful.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy: This is one of the most common techniques for real-time reaction monitoring. youtube.comnih.gov By inserting an Attenuated Total Reflectance (ATR) probe directly into the reaction vessel, spectra can be collected continuously. nih.govresearchgate.net The synthesis of this compound could be monitored by:

Tracking Reactant Consumption: Observing the decrease in the intensity of the dual N-H stretching bands of the 2,6-xylidine starting material.

Tracking Product Formation: Observing the appearance and growth of the single N-H band of the secondary amine product and, crucially, the strong C-O-C ether band.

This data allows for the creation of concentration profiles over time for reactants and products, from which kinetic information can be readily extracted. researchgate.net

Other emerging techniques applicable to this system include:

In-situ Raman Spectroscopy: This technique is complementary to FTIR, particularly for reactions in aqueous media where water's strong IR absorbance can be problematic. It is highly sensitive to changes in C=C aromatic bonds and can also track the disappearance and appearance of key functional groups. researchgate.net

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR setups allow for the reaction mixture to be continuously passed through an NMR spectrometer, providing detailed structural information on all species present in solution over time.

These advanced in-situ methods move beyond simple post-reaction analysis, offering a dynamic understanding of the chemical transformation as it occurs and accelerating the development of robust and efficient synthetic processes.

Applications and Derivatives of N 2 Methoxyethyl 2,6 Xylidine in Advanced Chemical Synthesis

Role as a Strategic Intermediate in Pharmaceutical Lead Development

The 2,6-dimethylaniline (B139824) core is a well-established pharmacophore in medicinal chemistry, and N-(2-Methoxyethyl)-2,6-xylidine is a key derivative for creating novel drug candidates. wikipedia.orgnih.gov This compound is instrumental in the production of various pharmaceuticals, including anesthetics and antiarrhythmic drugs. ca.gov

The parent compound, 2,6-xylidine (2,6-dimethylaniline), is a fundamental intermediate in the synthesis of numerous local anesthetics. wikipedia.orgnih.gov Its most notable application is in the production of lidocaine (B1675312), a widely used local anesthetic. wikipedia.orgumass.educerritos.edu The synthesis of lidocaine involves the acylation of 2,6-dimethylaniline with chloroacetyl chloride, followed by reaction with diethylamine. umass.educerritos.edu The structural framework of this compound makes it a valuable precursor for creating analogues of established anesthetics like lidocaine, mepivacaine, and bupivacaine, all of which are derived from 2,6-xylidine. wikipedia.org The exploration of such derivatives aims to enhance properties like potency, duration of action, and safety profiles. nih.gov

Table 1: Anesthetic Analogues Derived from the 2,6-Xylidine Structure

| Anesthetic | Chemical Class | Key Structural Feature |

|---|---|---|

| Lidocaine | Anilide | Diethylamino group attached to an acylated 2,6-xylidine core. umass.edu |

| Bupivacaine | Anilide | Piperidine ring integrated with the acylated 2,6-xylidine structure. wikipedia.org |

| Mepivacaine | Anilide | N-methylpiperidine group linked to the acylated 2,6-xylidine. wikipedia.org |

The 2,6-xylidine moiety is also integral to the structure of several antiarrhythmic drugs. nih.gov Lidocaine, in addition to its anesthetic properties, is used to treat ventricular arrhythmias. cerritos.edunih.gov The structural analogue mexiletine (B70256) is another antiarrhythmic agent derived from this core. nih.gov The development of new antiarrhythmic agents often involves modifying the core structure of existing drugs to improve their efficacy and reduce side effects. nih.gov this compound provides a scaffold for synthesizing novel compounds with potential antiarrhythmic activity, such as SUN 1165 (pilsicainide), which is an N-(2,6-dimethylphenyl)-8-pyrrolizidineacetamide derivative. nih.gov

Table 2: Antiarrhythmic Agents with a 2,6-Xylidine Core

| Agent | Class | Mechanism of Action |

|---|---|---|

| Lidocaine | Class Ib | Blocks sodium channels, shortening the action potential duration. cerritos.edunih.gov |

| Mexiletine | Class Ib | Similar to lidocaine, blocks sodium channels. nih.gov |

The versatility of the 2,6-xylidine framework extends beyond anesthetics and antiarrhythmics. nih.gov As a primary arylamine, it serves as a precursor for a wide array of bioactive molecules through various organic reactions. nih.gov The amino group can be readily functionalized to create amides, imines, and other nitrogen-containing heterocycles, which are common motifs in drug design. nih.gov this compound, with its additional ether functionality, offers further opportunities for chemical modification, potentially leading to the discovery of new therapeutic agents for a range of diseases. ca.govnih.gov

Contributions to Agrochemical Development

In addition to its pharmaceutical applications, this compound and its parent compound, 2,6-xylidine, are important intermediates in the agrochemical industry. wikipedia.orggoogle.com

2,6-Xylidine is a known precursor for the synthesis of certain herbicides. google.com For instance, it is a key starting material for the production of metazachlor, a chloroacetamide herbicide. wikipedia.org The synthesis involves the acylation of 2,6-xylidine. The structural characteristics of this compound make it a suitable candidate for developing new herbicides with potentially improved properties, such as enhanced selectivity or a different mode of action.

The 2,6-xylidine structure is also found in fungicides. wikipedia.org A notable example is metalaxyl (B1676325), a systemic fungicide widely used to control diseases caused by oomycete fungi. wikipedia.orgca.gov The synthesis of metalaxyl involves derivatives of 2,6-xylidine. The exploration of this compound as an intermediate could lead to the development of novel fungicidal compounds with improved efficacy or a broader spectrum of activity.

Table 3: Agrochemicals Derived from the 2,6-Xylidine Structure

| Agrochemical | Type | Application |

|---|---|---|

| Metazachlor | Herbicide | Pre-emergence and early post-emergence control of annual grasses and broadleaf weeds. wikipedia.org |

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,6-Xylidine (2,6-Dimethylaniline) |

| Lidocaine |

| Bupivacaine |

| Mepivacaine |

| Etidocaine |

| Chloroacetyl chloride |

| Diethylamine |

| Mexiletine |

| Pilsicainide (SUN 1165) |

| Metazachlor |

Development of Novel this compound Derivatives

The exploration of this compound as a scaffold for new chemical entities has led to the development of various derivatives with tailored properties. This development is primarily driven by the need to understand how structural modifications influence the compound's behavior and to unlock new potential applications in advanced chemical synthesis.

Design and Synthesis of Chemically Modified Analogues

The design of chemically modified analogues of this compound often focuses on several key areas of the molecule: the aromatic ring, the amino group, and the methoxyethyl side chain. Synthetic strategies typically involve multi-step processes to introduce a variety of functional groups.

One common approach involves the electrophilic substitution on the aromatic ring to introduce substituents such as halogens, nitro groups, or alkyl chains. These modifications can significantly alter the electronic properties and steric hindrance of the molecule. Another strategy focuses on the derivatization of the secondary amine. This can be achieved through acylation, alkylation, or arylation reactions to introduce a wide range of functionalities. For instance, reaction with various acyl chlorides can yield a series of amides with differing lipophilicity and hydrogen bonding capabilities.

The methoxyethyl side chain also presents opportunities for modification. The ether linkage can be cleaved to yield the corresponding alcohol, which can then be esterified or etherified to introduce new functional groups. Alternatively, analogues with longer or branched alkoxy chains can be synthesized to fine-tune the steric and electronic environment around the nitrogen atom.

A general synthetic scheme for producing derivatives might involve the initial synthesis of 2,6-xylidine, followed by N-alkylation with a suitable 2-alkoxyethyl halide. Subsequent modifications can then be carried out on the aromatic ring or the newly introduced side chain. The choice of synthetic route is often dictated by the desired final structure and the compatibility of the functional groups.

Table 1: Examples of Synthesized this compound Analogues and Their Synthetic Approaches

| Analogue | Modification Site | Synthetic Approach | Potential Property Change |

| 4-Nitro-N-(2-methoxyethyl)-2,6-xylidine | Aromatic Ring | Nitration of this compound | Increased electrophilicity, potential for further functionalization |

| N-Acetyl-N-(2-methoxyethyl)-2,6-xylidine | Amino Group | Acetylation with acetyl chloride | Altered hydrogen bonding, modified solubility |

| N-(2-Hydroxyethyl)-2,6-xylidine | Methoxyethyl Chain | Ether cleavage of the methoxy (B1213986) group | Increased polarity, site for esterification |

| N-(2-Ethoxyethyl)-2,6-xylidine | Methoxyethyl Chain | N-alkylation of 2,6-xylidine with 2-ethoxyethyl bromide | Modified lipophilicity and steric bulk |

Investigation of Structure-Activity Relationships in Derivatives

The investigation of structure-activity relationships (SAR) is crucial for understanding how the chemical structure of the this compound derivatives influences their chemical reactivity and potential applications. By systematically altering the structure and observing the resulting changes in properties, researchers can develop a predictive understanding to guide the design of new molecules with desired characteristics.

For instance, modifications to the aromatic ring can have a profound impact. The introduction of electron-withdrawing groups, such as a nitro group at the 4-position, is expected to decrease the basicity of the amine due to inductive and resonance effects. Conversely, electron-donating groups would likely increase the basicity. These changes in electronic properties can affect the catalytic activity of the molecule if it were to be used as a ligand in organometallic chemistry.

Alterations to the N-substituent also play a significant role. The replacement of the methoxyethyl group with a bulkier substituent could introduce steric hindrance that might influence the selectivity of reactions in which the compound participates. The nature of the substituent on the nitrogen atom can also affect the compound's solubility in different solvents, a key parameter in practical chemical synthesis.

The methoxyethyl side chain itself contributes to the molecule's properties. The ether oxygen can act as a hydrogen bond acceptor, influencing intermolecular interactions and potentially the compound's physical state and solubility. Changing the length of the alkoxy chain or introducing branching could modulate these interactions.

Table 2: Predicted Structure-Activity Relationships for this compound Derivatives

| Structural Modification | Predicted Effect on Basicity | Predicted Effect on Lipophilicity | Potential Impact on Application |

| Addition of -NO2 to aromatic ring | Decrease | Increase | Altered catalytic activity, modified reactivity |

| Replacement of -CH3 on ring with -C2H5 | Minor Increase | Increase | Enhanced solubility in nonpolar solvents |

| Acetylation of the amine | Significant Decrease | Dependent on acetyl group | Altered coordinating ability as a ligand |

| Extension of the methoxyethyl chain | Minor Increase | Increase | Modified steric hindrance, improved solubility in organic media |

This table is based on established principles of physical organic chemistry and provides predicted relationships, as direct experimental SAR data for this specific class of derivatives is not widely published.

Applications in Materials Science and Polymer Chemistry

While direct, extensive research on the application of this compound in materials science and polymer chemistry is not widely documented, its molecular structure suggests potential utility in these fields. The presence of a reactive secondary amine, an aromatic ring, and a flexible ether linkage makes it a candidate for incorporation into various polymer systems.

Monomer Development for Specialty Polymers

This compound possesses functionalities that could allow it to act as a monomer in the synthesis of specialty polymers. The secondary amine group can participate in condensation polymerization reactions. For example, it could react with diacyl chlorides or dicarboxylic acids to form polyamides. libretexts.org The steric hindrance provided by the two methyl groups on the aromatic ring might lead to polymers with unique solubility and thermal properties compared to polyamides derived from less hindered anilines.

The incorporation of the N-(2-methoxyethyl)-2,6-xylidino moiety into a polymer backbone could impart specific characteristics. The flexible methoxyethyl side chain could lower the glass transition temperature (Tg) of the resulting polymer, potentially leading to materials with increased flexibility and processability. The aromatic rings would contribute to thermal stability and rigidity. The presence of the ether oxygen could also enhance adhesion to certain substrates and improve the polymer's affinity for specific solvents.

Furthermore, derivatives of this compound could be designed to be bifunctional, enabling their use as monomers. For example, introducing a carboxylic acid or an additional amine group onto the aromatic ring would create an A-B or A-A type monomer suitable for step-growth polymerization.

Table 3: Potential Polymer Types and Properties from this compound as a Monomer

| Polymer Type | Co-monomer | Potential Polymer Backbone Feature | Predicted Polymer Properties |

| Polyamide | Terephthaloyl chloride | Amide linkages with substituted aromatic rings | Good thermal stability, potentially improved solubility |

| Polyurea | Toluene diisocyanate | Urea linkages with pendant methoxyethyl groups | Increased flexibility, potential for elastomeric behavior |

| Polyether | Dihalide (via Williamson ether synthesis on a hydroxylated derivative) | Ether linkages connecting substituted aromatic units | Enhanced chemical resistance, lower moisture absorption |

This table illustrates the potential for this compound as a monomer based on its functional groups and general principles of polymer chemistry, as specific polymers synthesized from this monomer are not described in the available literature.

Cross-linking Agents and Modifiers

The reactive amine group of this compound suggests its potential use as a cross-linking agent or a modifier for existing polymers. In thermosetting resins, such as epoxy systems, the secondary amine can react with epoxide rings, leading to the formation of a cross-linked network. The structure of the xylidine (B576407) derivative would influence the cross-linking density and the final properties of the thermoset. The two methyl groups adjacent to the amine could moderate the reactivity, potentially providing a longer pot life for the resin system.

As a polymer modifier, this compound could be grafted onto existing polymer chains to alter their surface properties or introduce new functionalities. For example, it could be reacted with polymers containing electrophilic sites to impart increased hydrophobicity or to introduce a site for further chemical reactions. The presence of the ether group could also act as an internal plasticizer, increasing the flexibility of the modified polymer.

The development of novel cross-linking agents is an active area of research, and molecules with unique architectures are sought to create materials with tailored performance. researchgate.netnih.gov The combination of a sterically hindered aromatic amine and a flexible ether side chain in this compound makes it an interesting candidate for exploration in this context.

Table 4: Potential Roles of this compound in Polymer Modification

| Polymer System | Role of this compound | Expected Effect on Polymer Properties |

| Epoxy Resins | Cross-linking agent | Increased thermal stability, modified mechanical properties |

| Poly(vinyl chloride) | Modifier (via nucleophilic substitution) | Increased flexibility, altered surface energy |

| Polycarbonates | Chain extender/modifier | Improved processability, potential for enhanced impact strength |

This table outlines plausible applications based on the chemical reactivity of the title compound and established polymer modification techniques, as specific examples of its use as a cross-linking agent or modifier are not prevalent in scientific literature.

Future Research Directions and Emerging Trends in N 2 Methoxyethyl 2,6 Xylidine Chemistry

Integration of Sustainable Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of N-(2-Methoxyethyl)-2,6-xylidine is a primary area for future research, aiming to reduce the environmental footprint of its production.

Green Solvents and Reagent Selection

Traditional synthesis routes for N-alkylation of anilines often employ conventional organic solvents such as toluene, dichloromethane (DCM), or dimethylformamide (DMF). google.comwhiterose.ac.uk These solvents are associated with environmental and health concerns, including high volatility, flammability, and toxicity. acs.org Future research will focus on replacing these with greener alternatives. Studies have highlighted solvents like 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and various alcohols as more sustainable options. whiterose.ac.ukchemrxiv.org For the N-alkylation of anilines specifically, research into solvent-free conditions or the use of neoteric solvents like ionic liquids has shown promise, sometimes enhancing reaction rates and selectivity. unive.it The selection of reagents is also critical. For instance, using alcohols as alkylating agents is inherently greener than using alkyl halides, as the primary byproduct is water, leading to a more atom-economical process. nih.gov

Waste Minimization and Atom Economy Improvements

Atom economy is a core metric of green chemistry that evaluates how many atoms from the reactants are incorporated into the final product. wjpps.comchemrxiv.org Addition reactions are ideal from an atom economy perspective as they, in theory, incorporate all reactant atoms into the product. The synthesis of this compound typically involves N-alkylation, which can be designed to be highly atom-economical. Future work will focus on optimizing reaction pathways to minimize or eliminate byproducts.

One of the most effective strategies for waste minimization is the adoption of continuous flow synthesis. researchgate.net This approach offers superior control over reaction parameters, leading to higher yields and selectivity, thereby reducing waste. flinders.edu.au For the synthesis of the precursor 2,6-xylidine, continuous flow processes for the nitration of xylenes followed by nitro-reduction have demonstrated high yields and short residence times, showcasing a safer and more efficient alternative to batch processing. researchgate.net Applying this methodology to the subsequent N-alkylation step to produce this compound is a logical and promising direction for research.

Table 1: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Traditional Approach | Future/Emerging Approach | Potential Benefits |

|---|---|---|---|

| Safer Solvents & Auxiliaries | Use of toluene, DCM, DMF. google.comwhiterose.ac.uk | Solvent-free conditions, use of 2-MeTHF, CPME, alcohols, or ionic liquids. whiterose.ac.ukchemrxiv.orgunive.it | Reduced toxicity, lower VOC emissions, improved worker safety. |

| Atom Economy | Use of alkyl halides, leading to salt byproducts. | Use of alcohols as alkylating agents (forms water as byproduct). nih.gov | Higher efficiency, less inorganic waste. |

| Catalysis | Stoichiometric reagents, harsh conditions. | Use of highly efficient, selective, and recyclable catalysts (e.g., noble metals, biocatalysts). researchgate.netmdpi.com | Lower energy consumption, reduced waste, higher yields. |

| Process Intensification | Batch processing. | Continuous flow synthesis. researchgate.netflinders.edu.au | Improved safety, better process control, higher throughput, reduced waste. |

High-Throughput Experimentation and Automated Synthesis Platforms

The discovery of new molecules for pharmaceuticals and agrochemicals requires the synthesis and screening of large libraries of compounds. High-throughput experimentation (HTE) and automated synthesis platforms are set to accelerate this process for derivatives of this compound. Automated systems can perform numerous reactions in parallel, significantly increasing the speed and efficiency of compound library generation. flinders.edu.au

Continuous flow systems are particularly well-suited for automation and have been used for multi-step syntheses of complex molecules, including active pharmaceutical ingredients (APIs). flinders.edu.aunih.gov Such platforms can integrate synthesis, in-line analysis, and purification, streamlining the entire workflow from starting materials to final compounds. rsc.org Applying this to the this compound scaffold would enable the rapid creation of diverse analogues by varying the aniline (B41778) or the alkylating agent, facilitating faster identification of lead compounds.

Exploration of Novel Catalytic Transformations

Catalysis is fundamental to modern chemical synthesis, and the N-alkylation of anilines is an area of active research. While traditional methods might use palladium catalysts, future trends point towards exploring a wider range of catalytic systems to improve efficiency, reduce costs, and enhance sustainability. researchgate.netresearchgate.net

Recent research has demonstrated the efficacy of various transition metal catalysts—including those based on ruthenium, iridium, iron, cobalt, and nickel—for the N-alkylation of amines with alcohols. nih.govresearchgate.net These catalysts often operate via a "borrowing hydrogen" mechanism, which is a highly efficient, atom-economical process. Furthermore, metal-organic frameworks (MOFs) are emerging as promising supports for single-atom catalysts, offering high selectivity and stability. rsc.org Beyond thermal catalysis, photocatalysis represents a frontier in green synthesis, using visible light to drive chemical reactions under mild conditions, often without the need for metal catalysts or strong bases. nih.gov

Table 2: Comparison of Catalytic Systems for N-Alkylation of Anilines

| Catalyst Type | Metal Center(s) | Typical Conditions | Advantages |

|---|---|---|---|

| Noble Metal Complexes | Ru, Ir, Pd | High temperature (>100 °C), base. nih.govresearchgate.net | High activity and turnover numbers. |

| Base Metal Complexes | Fe, Co, Ni | High temperature, base. nih.gov | Lower cost, more abundant metals. |

| MOF-Supported Catalysts | Co, etc. | Moderate to high temperature. rsc.org | Heterogeneous, recyclable, high selectivity. |

| Photocatalysis | Eosin Y, Metal-free | Visible light, room temperature. nih.gov | Mild conditions, uses renewable energy, avoids metal residues. nih.gov |

| Biocatalysis | (Enzymes) | Aqueous buffer, mild temperature/pH. mdpi.com | High stereoselectivity, biodegradable, operates in green solvents (water). |

Interdisciplinary Research with Biotechnology and Nanotechnology

The convergence of chemistry with other scientific fields opens new avenues for innovation.

Biotechnology: The use of enzymes in chemical synthesis, or biocatalysis, offers unparalleled selectivity and operates under mild, environmentally benign conditions. jk-sci.com Enzymes such as imine reductases (IREDs), reductive aminases (RedAms), and transaminases are being engineered and applied to the synthesis of chiral amines, a key feature in many pharmaceuticals. mdpi.com Future research could develop enzymatic routes to produce this compound or its derivatives with high enantiomeric purity. Directed evolution can be used to engineer enzymes like tryptophan synthase to accept non-natural substrates, including various aryl amines, for the synthesis of novel amino acid building blocks. nih.govresearchgate.net

Nanotechnology: While direct applications of this compound in nanotechnology are not yet established, this remains a fertile ground for future exploration. Derivatives could be designed as ligands to functionalize the surface of metallic nanoparticles for applications in targeted drug delivery or catalysis. mdpi.com The unique electronic and steric properties of the xylidine (B576407) moiety could be leveraged to control the stability and reactivity of nanoparticles.

Predictive Modeling for Accelerated Compound Discovery

Computational chemistry and machine learning are transforming chemical research by enabling in silico design and optimization. Instead of relying solely on physical experimentation, predictive models can guide research, saving time and resources.

For this compound, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of novel derivatives before they are synthesized. This involves building mathematical models that correlate the chemical structure of a molecule with its activity.

Q & A

Q. What are the primary research applications of N-(2-Methoxyethyl)-2,6-xylidine in pharmaceutical synthesis?

this compound is a key intermediate in synthesizing bioactive molecules, such as lidocaine and its derivatives. For example, 2,6-xylidine (a structural analog) is metabolized during lidocaine breakdown, necessitating careful analysis of byproduct genotoxicity . Methodologically, researchers should employ high-performance liquid chromatography (HPLC) with UV detection to track intermediates during multistep syntheses .

Q. What safety protocols are critical when handling this compound?

This compound requires strict adherence to carcinogen-handling protocols due to its structural similarity to 2,6-xylidine, a known genotoxin . Key steps include:

- Storage in inert, airtight containers away from oxidizing agents (e.g., peroxides, chlorates) to prevent explosive reactions .

- Use of fume hoods and personal protective equipment (PPE) to minimize inhalation and dermal exposure .

- Immediate neutralization of spills with sodium hypochlorite-free solutions to avoid chloramine formation .

Q. How can researchers optimize the synthesis of this compound derivatives?

A common approach involves nucleophilic substitution reactions. For instance, 2,6-xylidine reacts with chloroacetamide derivatives in ethyl acetate under ice-cooled conditions, with sodium carbonate as a base to stabilize intermediates . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.05 molar excess of chloroacetamide) and inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How should conflicting genotoxicity data for 2,6-xylidine metabolites be reconciled in risk assessments?

While 2,6-xylidine shows weak mutagenicity in Ames tests (with metabolic activation) and chromosomal aberrations in vitro, in vivo studies (e.g., micronucleus assays) often show no significant genotoxicity . To resolve this:

- Conduct species-specific metabolic profiling to identify detoxification pathways (e.g., hepatic N-acetylation).